molecular formula C24H17N3O3S B2492597 N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 477326-10-6

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide

Cat. No.: B2492597
CAS No.: 477326-10-6
M. Wt: 427.48
InChI Key: BGEVOGWMFQMCGG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the acenaphthene backbone, followed by the introduction of the thiazole ring and the benzamide group. The exact synthesis process would depend on the specific reactions used and the order in which the functional groups are introduced .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The acenaphthene backbone would provide a rigid, planar structure, while the thiazole ring and benzamide group would introduce additional complexity and potential sites for reactivity .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The acenaphthene backbone might undergo electrophilic substitution reactions, while the thiazole ring could participate in reactions involving the sulfur and nitrogen atoms. The benzamide group could also undergo various reactions involving the carbonyl and amine groups .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings might make it relatively nonpolar and insoluble in water. The exact properties would depend on factors like the specific arrangement of the atoms and the presence of any additional functional groups .

Scientific Research Applications

Thiophenylhydrazonoacetates in Heterocyclic Synthesis

The research on thiophenylhydrazonoacetates, although not directly mentioning the specific compound , highlights the importance of thiazole derivatives in synthesizing a variety of heterocyclic compounds. These synthesized derivatives exhibit potential as scaffolds for further pharmaceutical development due to their structural diversity and complexity (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Novel Benzodifuranyl Derivatives as Anti-inflammatory Agents

Another pertinent study involves the synthesis of novel benzodifuranyl derivatives, including thiazolopyrimidines, derived from natural products like visnaginone and khellinone. These compounds were investigated for their COX-2 inhibition, analgesic, and anti-inflammatory activities, showcasing the therapeutic potential of thiazole derivatives in treating inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Copper-Catalyzed Intramolecular Cyclization for N-Benzothiazol-2-yl-amides Synthesis

This study demonstrates the efficiency of copper-catalyzed intramolecular cyclization in synthesizing N-benzothiazol-2-yl-amides, highlighting the utility of such catalytic processes in creating complex thiazole-containing compounds with high yields. These methodologies are crucial for developing pharmacologically active molecules, potentially including the compound of interest (Wang, Peng, Jiang, Lu, Wang, Bai, & Pan, 2008).

Synthesis and Biological Activities of Thiazolopyridine and Benzothiazole Derivatives

Research into the synthesis of thiazolopyridine and benzothiazole derivatives, including their evaluation as VEGFR-2 kinase inhibitors, illustrates the critical role these compounds play in cancer research. Such studies underscore the potential of thiazole derivatives in therapeutic applications, particularly in targeting vascular endothelial growth factors involved in tumor growth and metastasis (Borzilleri et al., 2006).

Antimicrobial and Anticancer Potential of Heterocyclic Compounds

Further investigations reveal the antimicrobial and anticancer potential of various heterocyclic compounds, including thiazole derivatives. These studies demonstrate the vast therapeutic applications of such compounds, ranging from treating infectious diseases to combating cancer, thereby highlighting the significance of continued research in this domain (Rida, El‐Hawash, Fahmy, Hazza, & El-Meligy, 2006).

Future Directions

Future research on this compound could involve exploring its potential uses, such as in pharmaceuticals or materials science. Researchers might also investigate its physical and chemical properties in more detail, or study its behavior in biological systems .

Properties

IUPAC Name

3-(2,5-dioxopyrrolidin-1-yl)-N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3O3S/c28-19-9-10-20(29)27(19)16-5-1-4-15(11-16)23(30)26-24-25-22-17-6-2-3-13-7-8-14(21(13)17)12-18(22)31-24/h1-6,11-12H,7-10H2,(H,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGEVOGWMFQMCGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(C4=CC=CC1=C24)N=C(S3)NC(=O)C5=CC(=CC=C5)N6C(=O)CCC6=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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